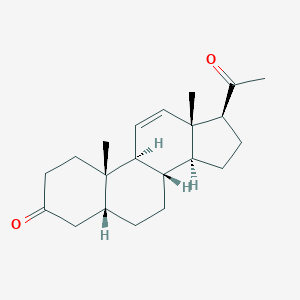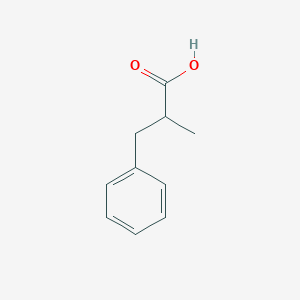
2-Methyl-3-phenylpropanoic acid
概要
説明
Synthesis Analysis
The synthesis of 2-Methyl-3-phenylpropanoic acid and its derivatives involves several key strategies. One approach includes the optical resolution by preferential crystallization of related compounds, such as (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, to obtain optically active forms (Shiraiwa et al., 2002). Another method involves the enantioselective synthesis, utilizing Sharpless epoxidation followed by catalytic hydrogenolysis (Hamon et al., 1995).
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenylpropanoic acid derivatives has been studied through various spectroscopic methods. For example, compounds like the 1-naphthylmethyl esters of phenylacetic and 3-phenylpropanoic acids exhibit unique radical pairs and ion pairs upon photolysis, providing insights into their molecular behavior (Decosta & Pincock, 1993).
Chemical Reactions and Properties
Chemical properties of 2-Methyl-3-phenylpropanoic acid derivatives are influenced by their structure. For instance, the one-electron oxidation of related compounds has been explored to understand their reactivity and the influence of structural effects on fragmentation reactivity (Bietti & Capone, 2008). Additionally, crystallization-induced chiral inversion has been noted as a key step for synthesizing optically active derivatives from simpler precursors (Chen et al., 2004).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and phase behavior, are crucial for understanding and utilizing 2-Methyl-3-phenylpropanoic acid. Research shows that certain derivatives exhibit conglomerate forms at room temperature, which impacts their crystallization and resolution processes (Shiraiwa et al., 2003).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, of 2-Methyl-3-phenylpropanoic acid derivatives can be complex. Studies highlight how structural modifications, such as the introduction of different functional groups, affect the chemical properties and synthesis routes of these compounds (Kishikawa et al., 2008).
科学的研究の応用
Application 1: Microbial Biotransformations
- Summary of Application: 2-Methyl-3-phenylpropanoic acid is used in various microbial biotransformations starting from different prochiral and/or racemic substrates . These transformations are used to prepare optically pure aromatic molecules .
- Methods of Application: The preparation of optically pure 2-methyl-3-phenylpropanoic acid involves several steps. For instance, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum . ®-2-Methyl-3-phenylpropionic acid was obtained by oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria . Kinetic resolution of racemic 2-methyl-3-phenylpropionic acid was carried out by direct esterification with ethanol using dry mycelia of Rhizopus oryzae CBS 112.07 in organic solvent .
- Results or Outcomes: The result of these microbial biotransformations is the production of optically pure 2-methyl-3-phenylpropanoic acid and related compounds .
Application 2: Flavoring and Food Additives
- Summary of Application: 2-Methyl-3-phenylpropanoic acid, like other phenylpropanoic acids, is used for flavoring, food additives, and spices . It acts as a fixative agent, or a preservative .
- Methods of Application: The compound can be added to food products during the manufacturing process to enhance flavor or preserve freshness .
- Results or Outcomes: The addition of 2-Methyl-3-phenylpropanoic acid can enhance the taste and extend the shelf life of food products .
Application 3: Cosmetics
- Summary of Application: 2-Methyl-3-phenylpropanoic acid is used in cosmetics . It can contribute to the fragrance of a product or act as a preservative .
- Methods of Application: The compound can be incorporated into cosmetic formulations during the manufacturing process .
- Results or Outcomes: The addition of 2-Methyl-3-phenylpropanoic acid can improve the scent and longevity of cosmetic products .
Application 4: Pharmaceuticals
- Summary of Application: 2-Methyl-3-phenylpropanoic acid is used in pharmaceuticals . It can act as a preservative or contribute to the medicinal properties of a drug .
- Methods of Application: The compound can be incorporated into drug formulations during the manufacturing process .
- Results or Outcomes: The addition of 2-Methyl-3-phenylpropanoic acid can enhance the effectiveness and shelf life of pharmaceutical products .
Application 5: Preparation of Optically Pure Aromatic Molecules
- Summary of Application: Optically pure 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate, 2-methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid and 2-methyl-3-phenylpropyl acetate have been prepared using different microbial biotransformations starting from different prochiral and/or racemic substrates .
- Methods of Application: The preparation of these optically pure aromatic molecules involves several steps. For instance, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum . ®-2-Methyl-3-phenylpropionic acid was obtained by oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria .
- Results or Outcomes: The result of these microbial biotransformations is the production of optically pure 2-methyl-3-phenylpropanoic acid and related compounds .
Application 6: Sweetener in Food Industry
- Summary of Application: 2-Methyl-3-phenylpropanoic acid is used in the food industry as a sweetener . It can also be used to add or restore original color to food .
- Methods of Application: The compound can be added to food products during the manufacturing process to enhance flavor or preserve freshness .
- Results or Outcomes: The addition of 2-Methyl-3-phenylpropanoic acid can enhance the taste and extend the shelf life of food products .
Safety And Hazards
When handling 2-Methyl-3-phenylpropanoic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers The relevant papers for 2-Methyl-3-phenylpropanoic acid include a study on the complementary microbial approaches for the preparation of optically pure aromatic molecules and a patent on the process for preparation of 2-methyl-2′-phenylpropionic acid derivatives .
特性
IUPAC Name |
2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIDRLDHRQKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylpropanoic acid | |
CAS RN |
1009-67-2 | |
| Record name | alpha-Methylhydrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1009-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-PHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5Q3W2PVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


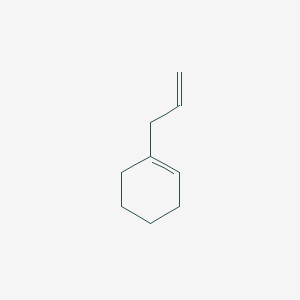
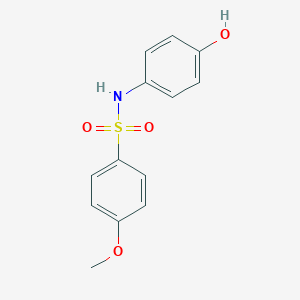

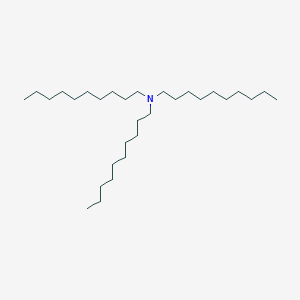
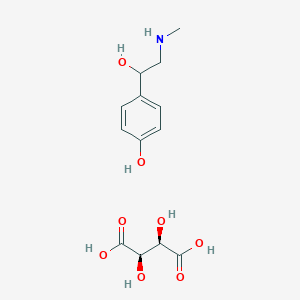
![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
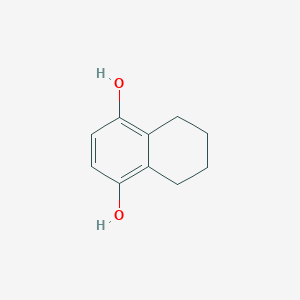
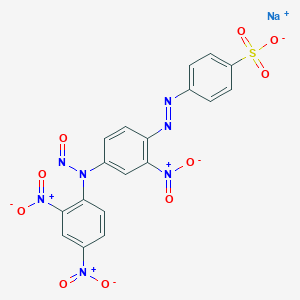
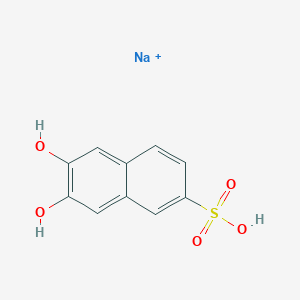
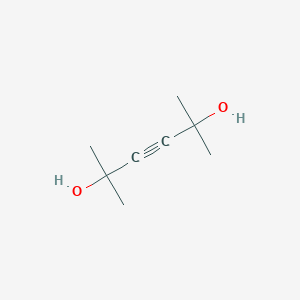
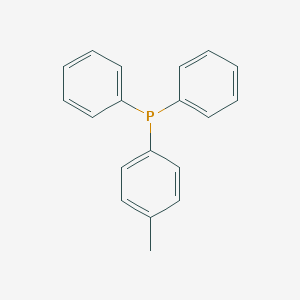
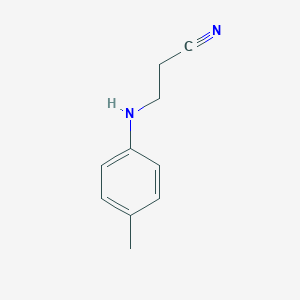
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
